Cas no 2680811-85-0 (2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid)
![2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2680811-85-0x500.png)
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid 化学的及び物理的性質
名前と識別子
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- EN300-28284138
- 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid
- 2680811-85-0
-
- インチ: 1S/C11H9F3N2O3/c12-11(13,14)10(19)16-8-6(9(17)18)4-5-2-1-3-7(5)15-8/h4H,1-3H2,(H,17,18)(H,15,16,19)
- InChIKey: MSCDWULTOFBPME-UHFFFAOYSA-N
- ほほえんだ: FC(C(NC1=C(C(=O)O)C=C2C(CCC2)=N1)=O)(F)F
計算された属性
- せいみつぶんしりょう: 274.05652664g/mol
- どういたいしつりょう: 274.05652664g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 7
- 重原子数: 19
- 回転可能化学結合数: 2
- 複雑さ: 386
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 79.3Ų
- 疎水性パラメータ計算基準値(XlogP): 2.2
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28284138-5.0g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 5.0g |
$2816.0 | 2025-03-19 | |
Enamine | EN300-28284138-0.05g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 0.05g |
$816.0 | 2025-03-19 | |
Enamine | EN300-28284138-1.0g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 1.0g |
$971.0 | 2025-03-19 | |
Enamine | EN300-28284138-0.5g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 0.5g |
$933.0 | 2025-03-19 | |
Enamine | EN300-28284138-0.1g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 0.1g |
$855.0 | 2025-03-19 | |
Enamine | EN300-28284138-0.25g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 0.25g |
$893.0 | 2025-03-19 | |
Enamine | EN300-28284138-2.5g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 2.5g |
$1903.0 | 2025-03-19 | |
Enamine | EN300-28284138-10.0g |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid |
2680811-85-0 | 95.0% | 10.0g |
$4176.0 | 2025-03-19 |
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid 関連文献
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Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
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Hong Bo Wang,Nan Yao,Long Wang,Yu Lin Hu New J. Chem., 2017,41, 10528-10531
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Boaz Vilozny,Paolo Actis,Daniel Hwang,Bakthan Singaram,Nader Pourmand Nanoscale, 2013,5, 9214-9221
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Mireia Fernandez Ocaña,Hendrik Neubert,Anna Przyborowska,Richard Parker,Peter Bramley,John Halket,Raj Patel Analyst, 2004,129, 111-115
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Yueyuan Mao,Keyin Liu,Guanglei Lv,Ying Wen,Xingjun Zhu,Haichuang Lan,Tao Yi Chem. Commun., 2015,51, 6667-6670
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David Balcells,Christophe Raynaud,Robert H. Crabtree,Odile Eisenstein Chem. Commun., 2009, 1772-1774
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Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
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Oliver Kreye,Michael A. R. Meier RSC Adv., 2015,5, 53155-53160
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acidに関する追加情報
Introduction to 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid (CAS No. 2680811-85-0)
2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid, identified by its CAS number 2680811-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal biology. This compound belongs to the class of heterocyclic pyridine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural framework of this molecule incorporates a trifluoroacetamide functional group and a cyclopenta[b]pyridine core, which together contribute to its unique chemical properties and biological interactions.
The trifluoroacetamide moiety is particularly noteworthy due to its ability to enhance the metabolic stability and lipophilicity of the parent molecule. This feature is often exploited in drug design to improve pharmacokinetic profiles, such as oral bioavailability and half-life. The presence of the trifluoroacetamide group also introduces a polar nature to the molecule, which can influence its solubility and interaction with biological targets. In contrast, the cyclopenta[b]pyridine scaffold provides a rigid aromatic system that can be tailored for specific binding interactions with enzymes or receptors.
Recent advancements in computational chemistry and molecular modeling have facilitated a deeper understanding of how structural modifications in heterocyclic compounds like 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid can modulate their biological activity. Studies have demonstrated that subtle changes in the substitution pattern of the pyridine ring can significantly alter binding affinities and selectivity profiles. For instance, computational studies have highlighted the potential of this compound as a scaffold for developing inhibitors targeting specific enzyme families involved in metabolic disorders and inflammatory pathways.
The pharmaceutical industry has shown considerable interest in developing novel heterocyclic compounds for therapeutic purposes. The cyclopenta[b]pyridine core is particularly attractive due to its structural similarity to several known bioactive molecules, including antiviral and anticancer agents. Researchers have leveraged this scaffold to design molecules with enhanced binding affinity and reduced toxicity compared to existing drugs. The incorporation of the trifluoroacetamide group further enhances these properties by improving solubility and metabolic stability.
In vitro studies have revealed promising results regarding the biological activity of 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid. Initial investigations have focused on its potential as an inhibitor of key enzymes involved in cancer progression and inflammation. The trifluoromethyl group present in the trifluoroacetamide moiety has been shown to increase binding affinity by stabilizing transition states through halogen bonding interactions. Additionally, the rigid cyclopenta[b]pyridine ring provides a stable platform for further derivatization to optimize pharmacological properties.
One of the most exciting aspects of this compound is its versatility as a building block for drug discovery. By modifying various substituents on the pyridine ring or introducing additional functional groups at strategic positions, chemists can generate libraries of derivatives with tailored biological activities. Such libraries are instrumental in high-throughput screening campaigns aimed at identifying lead compounds for further development.
The synthesis of 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid presents unique challenges due to the complexity of its structure. However, advances in synthetic methodologies have made it more feasible to produce this compound on a scalable basis. Modern synthetic routes often involve multi-step sequences that require precise control over reaction conditions to ensure high yields and purity. Techniques such as transition metal catalysis and flow chemistry have been particularly useful in streamlining these processes.
From a medicinal chemistry perspective, understanding the SAR (Structure-Activity Relationship) of this compound is crucial for optimizing its therapeutic potential. By systematically varying substituents and studying their impact on biological activity, researchers can identify key structural features responsible for desired effects. This approach has been successful in developing novel drugs with improved efficacy and safety profiles.
The role of computational tools in drug discovery cannot be overstated. Molecular docking simulations have been instrumental in predicting how different derivatives of 2-(2,2,2-trifluoroacetamido)-5H,6H,7H-cyclopenta[b]pyridine-3-carboxylic acid will interact with biological targets such as enzymes and receptors. These simulations provide valuable insights into binding modes and affinity predictions before experimental validation is conducted.
In conclusion, 2-(2, ² ,² ,² -trifluoroacetamido)-5H, 6H, 7H-cyclopenta[b]-pyridine-3-carboxylic acid (CAS No.) represents a promising candidate for further exploration in pharmaceutical research.
Its unique structural features offer opportunities for designing novel therapeutics with enhanced biological activity and improved pharmacokinetic properties.
Continued investigation into this compound will likely yield valuable insights into its potential applications across various therapeutic areas.
As computational methods advance,
so too will our ability
to harness its
full potential
for drug development purposes.
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